![molecular formula C12H10N2 B564794 1-(trideuteriomethyl)-9H-pyrido[3,4-b]indole CAS No. 1216708-84-7](/img/structure/B564794.png)
1-(trideuteriomethyl)-9H-pyrido[3,4-b]indole
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Overview
Description
The compound “1-(trideuteriomethyl)-9H-pyrido[3,4-b]indole” belongs to the class of indole diterpenoids (IDTs), which are structurally diverse fungal secondary metabolites . These compounds share a typical core structure consisting of a cyclic diterpene skeleton and an indole ring moiety .
Synthesis Analysis
The synthesis of indole compounds often involves a Fischer indolisation–indole N-alkylation sequence . This procedure is rapid, operationally straightforward, generally high yielding, and uses readily available building blocks . Another approach involves a copper-catalyzed one-pot multicomponent cascade reaction .Molecular Structure Analysis
Indole diterpenoids share a common core structure consisting of an indole and a diterpene carbon backbone derived from four mevalonate-derived isoprene units . The molecular complexity of these compounds is achieved by adding more isoprene units to the core structure and by various modifications such as oxidation, cyclization, and halogenation .Chemical Reactions Analysis
Indole compounds undergo various chemical reactions. A one-pot, three-component Fischer indolisation–N-alkylation protocol has been developed for the synthesis of 1,2,3-trisubstituted indoles . This process is robust, clean, high-yielding, and generates minimal quantities of by-products .Physical And Chemical Properties Analysis
The physical and chemical properties of indole compounds depend on their specific structure . For example, the julolidine-structured pyrido[3,4-b]indole dye ET-1 showed bathochromic shifts of the fluorescence band upon changing from aprotic solvents to protic solvents .Mechanism of Action
Safety and Hazards
Future Directions
Indole compounds have a wide range of applications, from flavor and fragrance applications to the development of new drugs . Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives . This opens up new possibilities for the development of novel indole-based compounds with therapeutic potential .
properties
IUPAC Name |
1-(trideuteriomethyl)-9H-pyrido[3,4-b]indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2/c1-8-12-10(6-7-13-8)9-4-2-3-5-11(9)14-12/h2-7,14H,1H3/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFDQSOCUJVVGF-FIBGUPNXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1NC3=CC=CC=C23 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=NC=CC2=C1NC3=CC=CC=C23 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675916 |
Source
|
Record name | 1-(~2~H_3_)Methyl-9H-beta-carboline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1216708-84-7 |
Source
|
Record name | 1-(~2~H_3_)Methyl-9H-beta-carboline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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